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molecular formula C14H17NO7 B8615853 Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, hexyl ester CAS No. 125629-06-3

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, hexyl ester

Cat. No. B8615853
M. Wt: 311.29 g/mol
InChI Key: UTGFDKXCQRIQLP-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

A mixture of 396.0 mg of n-hexyl 3,4-dihydroxy-5-nitrophenylglyoxylate and 137.6 mg of 1,2-phenylenediamine is heated to 120° for 60 minutes. Thereafter, the mixture is suspended in methanol, filtered under suction and recrystallized from N,N-dimethylformamide/water. There is obtained 3-(3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone of m.p. >300°.
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
137.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:12](=O)[C:13]([O:15]CCCCCC)=O)[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[OH:8].[C:23]1([NH2:30])[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[NH2:29]>CO>[OH:1][C:2]1[CH:3]=[C:4]([C:12]2[C:13](=[O:15])[NH:29][C:24]3[C:23]([N:30]=2)=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
396 mg
Type
reactant
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C(C(=O)OCCCCCC)=O
Name
Quantity
137.6 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 120° for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filtered under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from N,N-dimethylformamide/water

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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